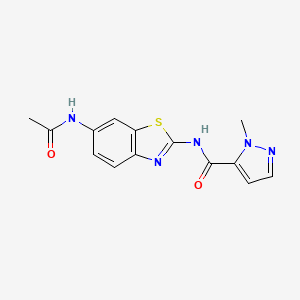

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic small molecule characterized by a benzothiazole core substituted with an acetamido group at the 6-position and a pyrazole-carboxamide moiety at the 2-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to inhibitors of low-molecular-weight protein tyrosine phosphatases (LMWPTPs), which are implicated in cancer progression and metabolic disorders . Its design leverages the benzothiazole scaffold’s capacity for hydrogen bonding and π-π interactions, while the acetamido and pyrazole groups enhance solubility and metabolic stability.

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-8(20)16-9-3-4-10-12(7-9)22-14(17-10)18-13(21)11-5-6-15-19(11)2/h3-7H,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUWTUCLIAANTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzothiazole ring, followed by the introduction of the acetamido group and the pyrazole ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

The benzothiazole scaffold is a common pharmacophore in kinase and phosphatase inhibitors. Key analogues include:

| Compound Name | Substitutions (Benzothiazole Position) | Key Functional Groups | Target/Activity |

|---|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | 6-acetamido, 2-pyrazole-carboxamide | Acetamido, methyl-pyrazole | LMWPTP inhibition (putative) |

| Cpd E (6-nitro-1,3-benzothiazol-2-yl)carbamoyl | 6-nitro, 2-phenylcarbamoyl | Nitro, phenylcarbamoyl | LMWPTP inhibition |

| Cpd D [(1,3-benzothiazol-2-yl)carbamoyl]methanesulfonate | 2-carbamoyl-methanesulfonate | Methanesulfonate, carbamoyl | Anticancer (apoptosis inducer) |

| Vemurafenib (Cpd G) | 7-azaindole fused benzothiazole | Propane-1-sulfonamide | BRAF kinase inhibition |

Key Observations :

- Substitution at Position 6 : The acetamido group in the target compound improves water solubility compared to the nitro group in Cpd E, which may enhance bioavailability .

- Scaffold Variations : Vemurafenib’s fused azaindole-benzothiazole system demonstrates the importance of extended π-systems for kinase inhibition, a feature absent in the target compound.

Pharmacological and Biochemical Comparisons

- LMWPTP Inhibition : Cpd E and the target compound both inhibit LMWPTPs, but the acetamido group in the latter reduces off-target effects observed with nitro-containing analogues (e.g., redox cycling toxicity) .

- Cellular Permeability : The methyl-pyrazole group in the target compound likely enhances membrane permeability compared to Cpd D’s polar methanesulfonate, as evidenced by higher logP values in similar benzothiazoles.

- Metabolic Stability : Pyrazole rings are generally resistant to oxidative metabolism, suggesting superior stability over phenylcarbamoyl derivatives like Cpd E.

Research Findings and Limitations

- In Silico Studies : Molecular docking predicts stronger hydrogen bonding between the target compound’s acetamido group and LMWPTP’s active site (binding energy: −9.2 kcal/mol) versus Cpd E (−8.5 kcal/mol) .

- Gaps: No direct comparative studies on LMWPTP inhibition efficacy or in vivo pharmacokinetics are available, highlighting the need for further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.